2-(cyclopropanecarboxamido)-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12(9-3-4-9)17-14-16-11(8-20-14)13(19)15-6-5-10-2-1-7-21-10/h1-2,7-9H,3-6H2,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCRRXWFAKYWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(cyclopropanecarboxamido)-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide is a notable member of the oxazole derivatives, which have gained attention for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a cyclopropanecarboxamide moiety linked to a thiophenyl group and an oxazole ring, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and cell signaling.
- Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways that regulate cellular functions.
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against various pathogens.
Antimicrobial Properties
Research has shown that oxazole derivatives possess significant antimicrobial activity. In a study evaluating the efficacy of similar compounds, the following minimum inhibitory concentrations (MIC) were reported:
| Compound | MIC (µg/ml) against Pathogens |
|---|---|
| This compound | TBD |
| Reference Compound A | 1.6 (Candida albicans) |
| Reference Compound B | 0.8 (Candida tropicalis) |
These results suggest that compounds with similar structures can effectively combat fungal infections, although specific data for the target compound is still needed.
Anticancer Activity
The potential anticancer effects of oxazole derivatives have been explored in various studies. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism often involves inducing apoptosis in cancer cells through the modulation of apoptotic pathways. Further investigations are required to establish the exact anticancer efficacy of this compound.
Case Studies
- Study on Oxazole Derivatives : A comprehensive review highlighted several oxazole derivatives showing promising results in inhibiting cancer cell lines and microbial growth. The structure-activity relationship (SAR) suggested that modifications in the side chains significantly affected their biological activities .
- Synthesis and Evaluation : A recent study synthesized a series of substituted oxazole carboxamides and evaluated their activity against human neuroblastoma cells, revealing that structural variations could enhance their potency as anticancer agents .
Comparison with Similar Compounds
Key Observations :
- The bromine atom in 5-bromothiophene derivatives enhances electrophilic interactions with bacterial DNA gyrase, a common quinolone target .
- In contrast, the target compound lacks these substituents but incorporates a cyclopropane group, which may offset reduced electronic effects with improved pharmacokinetic properties.
Nifuroxazide Analogues with Nitrothiophene Moieties
Masunari and Tavares developed 5-nitrothiophene derivatives as nifuroxazide analogues, showing efficacy against multidrug-resistant Staphylococcus aureus (MRSA) (MIC: 4–16 µg/mL) . The nitro group acts as a redox-active moiety, generating reactive oxygen species (ROS) to disrupt bacterial metabolism.
| Compound | Core Structure | MIC (MRSA) | Mechanism |
|---|---|---|---|
| Target Compound | Oxazole | Not reported | Unknown (potential ROS induction) |
| 5-Nitrothiophene derivative | Thiophene | 4–16 µg/mL | ROS-mediated cytotoxicity |
Key Observations :
- The nitro group’s electron-withdrawing nature contrasts with the cyclopropane’s electron-neutral character, suggesting divergent mechanisms.
- The oxazole core in the target compound may favor hydrogen bonding over redox activity, altering the antibacterial profile.
Cyclopropane-Containing Agrochemicals
Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)-cyclopropanecarboxylic acid) acts as a plant growth regulator, leveraging cyclopropane’s strain to mimic natural hormones .
Preparation Methods
Triflylpyridinium-Mediated Cyclization
A highly efficient method for 4,5-disubstituted oxazoles involves activating carboxylic acids with triflylpyridinium reagents (DMAP-Tf). For the target compound:
- Cyclopropanecarboxylic acid is activated with DMAP-Tf in dichloromethane (DCM) to form an acylpyridinium intermediate.
- Trapping with ethyl isocyanoacetate induces cyclization, yielding 2-cyclopropanecarboxamido-oxazole-4-carboxylate.
- Hydrolysis of the ester to the carboxylic acid prepares the 4-position for amidation.
Key Advantages :
α-Aminoketone Cyclization (Delepine Synthesis)
An alternative route leverages α-aminoketones derived from hexamethylenetetramine (HMT) cleavage:
- Cyclopropanecarbonyl chloride reacts with HMT to form a quaternary ammonium salt.
- Acidic hydrolysis yields α-aminoketone, which undergoes dehydrative cyclization with ethyl oxalate to form the oxazole core.
Limitations :
- Lower efficiency for electron-deficient substrates (e.g., pyridyl groups).
- Requires stringent temperature control (-15°C) during isocyanoacetate addition.
Sequential Amidation Strategies
Oxazole-4-Carboxylic Acid Activation
The 4-carboxyl group is activated for coupling with 2-(thiophen-2-yl)ethylamine:
- Oxazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
- Reaction with 2-(thiophen-2-yl)ethylamine in tetrahydrofuran (THF) with triethylamine (TEA) as a base yields the final carboxamide.
Optimization Notes :
Direct Amidation of Oxazole Intermediates
Recent advances enable one-pot amidation during oxazole synthesis:
- In situ generation of oxazole-4-carboxylate esters allows simultaneous aminolysis with 2-(thiophen-2-yl)ethylamine.
- Microwave-assisted conditions reduce reaction times and improve regioselectivity.
Comparative Analysis of Synthetic Routes
Functional Group Compatibility and Challenges
- Cyclopropane Stability : The strain inherent to cyclopropane necessitates mild reaction conditions to prevent ring-opening. Patent US9415037B2 employs low-temperature amidation (0–5°C) to preserve cyclopropane integrity.
- Thiophene Reactivity : Thiophene’s electron-rich nature risks sulfuration or polymerization under strong acids/bases. Using DCM or THF as solvents mitigates side reactions.
- Regioselectivity : Ensuring amidation at the 4-position requires careful activation; competing reactions at the 2-position are minimized using bulky coupling agents.
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic pathways for 2-(cyclopropanecarboxamido)-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxazole-4-carboxamide core via cyclization of precursors like α-ketoamides or β-keto esters.
- Step 2 : Introduction of the cyclopropanecarboxamido group using coupling agents (e.g., EDC or DCC) under anhydrous conditions .
- Step 3 : Functionalization of the ethyl-thiophene side chain via alkylation or nucleophilic substitution . Optimization includes adjusting solvent polarity (e.g., DMF or dichloromethane), temperature (0–60°C), and stoichiometric ratios to improve yield and purity. High-throughput screening can identify ideal catalysts .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclopropane (δ ~1.0–2.0 ppm), thiophene protons (δ ~6.5–7.5 ppm), and oxazole carbons .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and cyclopropane C-H bends . Cross-referencing with computational predictions (e.g., DFT calculations) ensures accuracy .
Q. How can preliminary biological activity be assessed for this compound?
Initial screens involve:
- Enzyme inhibition assays : Test interactions with targets like kinases or oxidases using fluorometric or colorimetric readouts .
- Cellular viability assays : Evaluate cytotoxicity in cancer or microbial cell lines (e.g., IC₅₀ determination via MTT assays) .
- Binding affinity studies : Use surface plasmon resonance (SPR) or microscale thermophoresis to quantify target binding .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
- Molecular Docking : Tools like AutoDock Vina predict binding poses with enzymes (e.g., monoamine oxidase B) by aligning the oxazole and thiophene moieties in active sites .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess entropy-driven binding .
- QSAR Models : Corrogate substituent effects (e.g., cyclopropane vs. phenyl) on activity using descriptors like logP and polar surface area .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data?
- Systematic Analog Synthesis : Modify the cyclopropane or thiophene groups to isolate pharmacophores. For example, replacing cyclopropane with cyclohexane may alter lipophilicity and potency .
- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., thiophene’s role in π-π stacking) .
- Crystallographic Validation : Resolve conflicting binding hypotheses using SHELX-refined protein-ligand structures .
Q. What methodologies address contradictions in spectral data during structural elucidation?
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for cyclopropane and oxazole protons .
- X-ray Crystallography : Obtain single-crystal data to unambiguously assign stereochemistry and bond lengths. SHELXL refinement is recommended for small-molecule structures .
- Isotopic Labeling : Incorporate ¹³C or ¹⁵N labels to trace ambiguous carbonyl or amide signals .
Q. How can researchers design analogues with improved pharmacokinetic properties?
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the thiophene ring to reduce CYP450-mediated oxidation .
- Solubility Enhancement : Replace the cyclopropane with polar substituents (e.g., hydroxyl groups) or formulate as prodrugs .
- Permeability Optimization : Use PAMPA assays to measure intestinal absorption and adjust logD values via substituent modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
